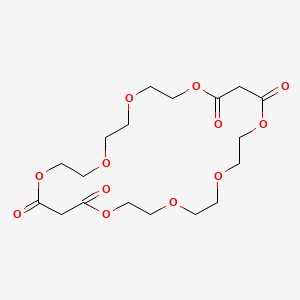
1,4,7,10,14,17,20,23-Octaoxacyclohexacosane-11,13,24,26-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10,14,17,20,23-Octaoxacyclohexacosane-11,13,24,26-tetrone is a complex organic compound known for its unique structure and properties
Preparation Methods
The synthesis of 1,4,7,10,14,17,20,23-Octaoxacyclohexacosane-11,13,24,26-tetrone involves intricate organic reactions. Typically, the preparation methods include:
Synthetic Routes: The compound can be synthesized through multi-step organic reactions involving the formation of cyclic ethers and subsequent oxidation steps. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving the desired product.
Industrial Production Methods: Industrial production may involve large-scale organic synthesis techniques, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1,4,7,10,14,17,20,23-Octaoxacyclohexacosane-11,13,24,26-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups under suitable conditions.
Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and halogens are commonly used in these reactions. Conditions like temperature, solvent, and pH play a significant role in determining the reaction outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1,4,7,10,14,17,20,23-Octaoxacyclohexacosane-11,13,24,26-tetrone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying cyclic ether chemistry.
Biology: It is utilized in biochemical studies to understand the interactions of cyclic ethers with biological molecules.
Medicine: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Industry: It finds applications in the production of specialty chemicals and materials, owing to its distinct chemical properties.
Mechanism of Action
The mechanism of action of 1,4,7,10,14,17,20,23-Octaoxacyclohexacosane-11,13,24,26-tetrone involves its interaction with specific molecular targets and pathways. The compound’s multiple oxygen atoms and cyclic structure enable it to form stable complexes with various molecules, influencing their chemical behavior and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,4,7,10,14,17,20,23-Octaoxacyclohexacosane-11,13,24,26-tetrone can be compared with other similar compounds, such as:
1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone: This compound has a similar cyclic ether structure but with fewer oxygen atoms, leading to different chemical properties and reactivity.
1,4,7,10,14,17,20,23-Octaazacyclohexacosane-11,13,24,26-tetrone:
The uniqueness of this compound lies in its specific arrangement of oxygen atoms and cyclic structure, which confer unique chemical properties and a wide range of applications.
Properties
CAS No. |
84449-28-5 |
|---|---|
Molecular Formula |
C18H28O12 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
1,4,7,10,14,17,20,23-octaoxacyclohexacosane-11,13,24,26-tetrone |
InChI |
InChI=1S/C18H28O12/c19-15-13-17(21)29-11-7-25-3-4-26-8-12-30-18(22)14-16(20)28-10-6-24-2-1-23-5-9-27-15/h1-14H2 |
InChI Key |
XAOUULQEGRPAGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC(=O)CC(=O)OCCOCCOCCOC(=O)CC(=O)OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















